molecular formula C13H21NO B5224423 N-(2-methoxybenzyl)-N-methylbutan-1-amine

N-(2-methoxybenzyl)-N-methylbutan-1-amine

Cat. No.: B5224423
M. Wt: 207.31 g/mol
InChI Key: KQHYEOPHESUBGY-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-N-methylbutan-1-amine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of a butan-1-amine backbone

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-5-10-14(2)11-12-8-6-7-9-13(12)15-3/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHYEOPHESUBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-N-methylbutan-1-amine typically involves the reaction of 2-methoxybenzyl chloride with N-methylbutan-1-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-N-methylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, sulfonates, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

N-(2-methoxybenzyl)-N-methylbutan-1-amine has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology and psychiatry.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N-methylbutan-1-amine involves its interaction with various molecular targets in the body. It primarily acts as an agonist at serotonin 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and signaling. This interaction results in the compound’s psychoactive effects, including hallucinations and altered perception. The compound also affects dopamine and glutamate pathways, contributing to its overall neuropharmacological profile .

Comparison with Similar Compounds

N-(2-methoxybenzyl)-N-methylbutan-1-amine is part of a larger family of compounds known as NBOMes, which are N-benzylmethoxy derivatives of the 2C family of phenethylamines. Similar compounds include:

    25I-NBOMe: 4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine.

    25B-NBOMe: 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine.

    25C-NBOMe: 4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine.

These compounds share similar structural features and pharmacological properties but differ in their specific substituents, which can influence their potency, receptor affinity, and overall effects .

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